2-(Aminomethyl)-3-pyridinecarboxaldehyde
Overview
Description
“2-(Aminomethyl)-3-pyridinecarboxaldehyde” is also known as “2-Picolylamine”. It’s an organic compound with the empirical formula C6H8N2 . It’s used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . It also serves as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .
Molecular Structure Analysis
The molecular weight of “this compound” is 108.14 . The structure includes a pyridine ring with an aminomethyl group attached .
Physical and Chemical Properties Analysis
The physical properties of “this compound” include a liquid form, a refractive index n20/D of 1.544 (lit.), a boiling point of 82-85 °C/12 mmHg (lit.), and a density of 1.049 g/mL at 25 °C (lit.) .
Scientific Research Applications
Efficient Synthesis
A highly efficient synthesis method for 2-amino-3-pyridinecarboxaldehyde involves ortho-lithiation of 2-(pivaloylamino)pyridine followed by reaction with DMF and subsequent acid hydrolysis. This method offers a cleaner elimination of major impurities through the careful selection of base and solvent, indicating its importance in synthetic chemistry for creating more pure compounds (Rivera et al., 2001).
Complexation and Ligand Behavior
The compound has been studied for its ability to form complexes with metals such as Fe(II), Ni(II), and Zn(II) through condensation with α,ω-triamines. This research reveals its potential in creating diverse metal-organic structures for applications in catalysis and materials science (Bréfuel et al., 2005).
Metal Complexes Formation
Studies have also highlighted the synthesis of metal complexes containing 2-pyridinecarboxaldehyde derivatives, demonstrating the versatility of these compounds in forming stable and potentially functional metal-organic frameworks (MOFs) (Sousa et al., 2001).
Noncentrosymmetric Organic Solids
The compound has contributed to the development of noncentrosymmetric organic solids with significant harmonic generation responses, indicating its utility in creating advanced materials for nonlinear optics (Zhao et al., 2004).
Properties
IUPAC Name |
2-(aminomethyl)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXBJEGARIYNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652152 | |
Record name | 2-(Aminomethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-08-7 | |
Record name | 2-(Aminomethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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